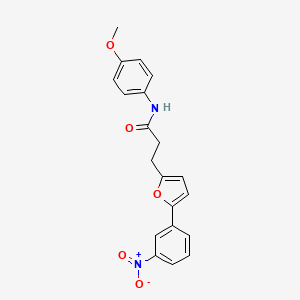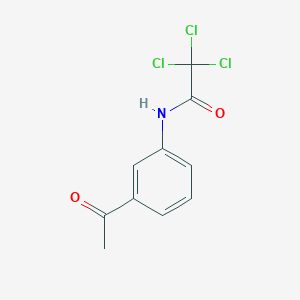
2,4-Difluoro-9H-fluoren-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Difluoro-9H-fluoren-9-one is a fluorinated derivative of fluorenone, an organic compound with the chemical formula C13H6F2O. This compound is characterized by the presence of two fluorine atoms at the 2 and 4 positions on the fluorenone structure. Fluorenones are known for their bright fluorescent yellow appearance and are used in various chemical and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-9H-fluoren-9-one typically involves the fluorination of fluorenone derivatives. One practical method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction and the purity of the final product are critical factors in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Difluoro-9H-fluoren-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives with additional oxygen-containing functional groups, while reduction typically produces fluorenol derivatives .
Wissenschaftliche Forschungsanwendungen
2,4-Difluoro-9H-fluoren-9-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2,4-Difluoro-9H-fluoren-9-one involves its interaction with molecular targets and pathways. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The ketone group in the fluorenone structure is a key site for nucleophilic attack, leading to the formation of various derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,8-Difluoro-9H-fluoren-9-one: Another fluorinated fluorenone with fluorine atoms at the 1 and 8 positions.
2,7-Dibromo-1,8-difluoro-9H-fluoren-9-one: A derivative with additional bromine atoms.
2,4,5,7-Tetrabromo-9H-fluoren-9-one: A highly brominated fluorenone derivative.
Uniqueness
2,4-Difluoro-9H-fluoren-9-one is unique due to its specific fluorination pattern, which imparts distinct chemical properties and reactivity compared to other fluorenone derivatives. The presence of fluorine atoms at the 2 and 4 positions enhances its stability and makes it a valuable intermediate in the synthesis of complex organic molecules .
Eigenschaften
CAS-Nummer |
2969-68-8 |
|---|---|
Molekularformel |
C13H6F2O |
Molekulargewicht |
216.18 g/mol |
IUPAC-Name |
2,4-difluorofluoren-9-one |
InChI |
InChI=1S/C13H6F2O/c14-7-5-10-12(11(15)6-7)8-3-1-2-4-9(8)13(10)16/h1-6H |
InChI-Schlüssel |
IFBIRUISGJZSEF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


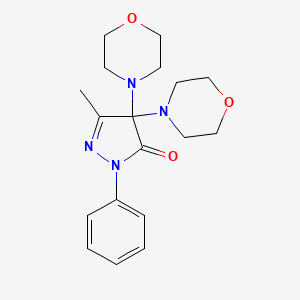
![2,2-Diphenyl-N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11949899.png)
![2,3,4,5-Tetrachloro-6-[(2,6-dimethylphenyl)carbamoyl]benzoic acid](/img/structure/B11949900.png)


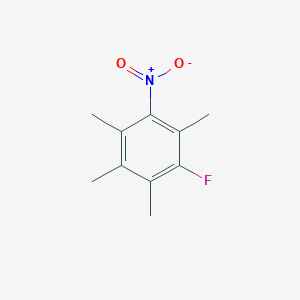
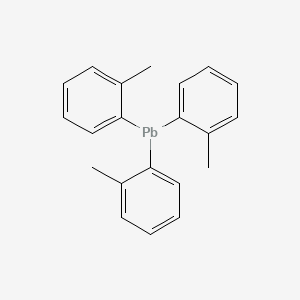
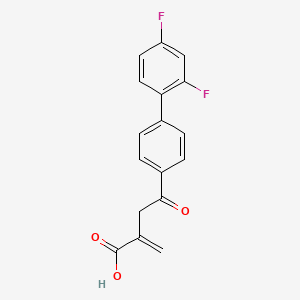
![2-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B11949946.png)
![[(E)-2-(Phenylsulfanyl)ethenyl]benzene](/img/structure/B11949948.png)
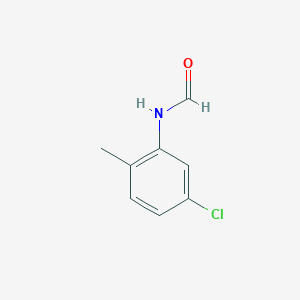
![N'~1~,N'~6~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]hexanedihydrazide](/img/structure/B11949965.png)
